
4-(4-Bromophenyl)morpholin-3-one
Overview
Description
4-(4-Bromophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.1 g/mol It is a morpholine derivative, characterized by the presence of a bromophenyl group attached to the morpholinone ring
Preparation Methods
The synthesis of 4-(4-Bromophenyl)morpholin-3-one typically involves the reaction of 4-bromophenylamine with ethylene oxide, followed by cyclization to form the morpholinone ring . The process can be summarized as follows:
Reaction of 4-bromophenylamine with ethylene oxide: This step forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. Common conditions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
4-(4-Bromophenyl)morpholin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
4-(4-Bromophenyl)morpholin-3-one has been investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, including enzymes and receptors. The following are notable findings:
- Antimicrobial Activity :
- Exhibits significant antibacterial properties against various strains:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25
These results indicate its potential use as an antibacterial agent, particularly against Gram-positive bacteria .
- Mechanism of Action : The compound interacts through hydrogen bonding and π-π stacking with protein residues, modulating enzyme activity and receptor binding, which can lead to various pharmacological effects .
Organic Synthesis
In organic synthesis, this compound serves as an essential building block for creating more complex molecules. It is involved in various chemical reactions:
- Substitution Reactions : The bromine atom can participate in nucleophilic substitutions to yield diverse derivatives.
- Oxidation and Reduction : The morpholinone ring can undergo modifications to alter its chemical properties, enhancing its utility in synthetic pathways.
Material Science
The compound shows promise in the development of new materials, including polymers and coatings. Its unique chemical properties allow it to serve as a functional monomer or additive in material formulations, potentially improving mechanical and thermal properties.
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of derivatives based on morpholinone scaffolds and evaluated their antimicrobial activity. Compounds were tested against multiple bacterial strains using the agar cup plate method. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound .
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing Schiff bases from this compound derivatives showed promising results in enhancing biological activity. These derivatives were characterized using NMR and IR spectroscopy, demonstrating improved antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)morpholin-3-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which play a role in cell cycle regulation and cytokinesis . The compound’s effects are mediated through its binding to these enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
4-(4-Bromophenyl)morpholin-3-one can be compared with other morpholine derivatives, such as:
4-(4-Chlorophenyl)morpholin-3-one: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)morpholin-3-one: Contains a fluorine atom in place of bromine.
4-(4-Methylphenyl)morpholin-3-one: Features a methyl group instead of a halogen.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
4-(4-Bromophenyl)morpholin-3-one is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly as an antimicrobial and anticancer agent. This article will explore its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10BrN1O2, with a molecular weight of approximately 242.11 g/mol. The compound features a morpholine ring substituted with a bromophenyl group, which enhances its lipophilicity and potential bioavailability.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values for this compound are particularly promising, indicating its potential as an antimicrobial agent.
Microorganism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 3.91 | 7.81 |
Escherichia coli | 15.62 | 31.25 |
Bacillus cereus | 7.81 | 15.62 |
These results suggest that the compound can be effective against resistant strains, making it a candidate for further development in antibiotic therapies .
Anticancer Activity
The anticancer activity of this compound has been evaluated in various cancer cell lines. Studies have shown that it inhibits cell proliferation and induces apoptosis in several types of cancer cells, including breast cancer (MDA-MB-231 and MCF-7 cell lines). The compound's derivatives have demonstrated varying degrees of potency against these cell lines.
For instance, the IC50 values (the concentration required to inhibit cell viability by 50%) for MDA-MB-231 cells were reported to be around 10 µM, indicating significant cytotoxicity .
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation.
- Molecular Docking Studies : Computational studies indicate that it binds favorably to targets such as protein kinases, which play crucial roles in cancer signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various morpholine derivatives highlighted that this compound exhibited superior activity against MRSA strains compared to standard antibiotics like nitrofurantoin .
- Cancer Cell Line Studies : In vitro studies on MDA-MB-231 and MCF-7 cells revealed that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent .
Synthesis Methods
Various synthetic routes have been developed for the preparation of this compound:
- Bromination of Morpholine Derivatives : A common method involves the bromination of phenolic precursors followed by cyclization to form the morpholine ring.
- Reflux Conditions : Synthesis often employs reflux conditions with solvents such as isopropanol or ethanol to achieve high yields (typically above 90%) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-Bromophenyl)morpholin-3-one, and how can reaction conditions be optimized?
- Methodology : A common approach involves substituting the amino group in 4-(4-aminophenyl)morpholin-3-one with bromine. For example, bromination can be achieved using brominating agents like (N-bromosuccinimide) under controlled conditions. Alternatively, coupling reactions with bromophenyl precursors via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed. Key steps include maintaining low temperatures (0–5°C) to suppress side reactions and using acetone or THF as solvents .
- Optimization : Reaction monitoring via TLC (toluene:acetone, 8:2) and neutralization with potassium carbonate ensures intermediate stability. Recrystallization from acetone or THF improves purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Techniques :
- IR Spectroscopy : Peaks at ~1650–1750 cm (C=O stretch of morpholinone), ~3000–3100 cm (C-H aromatic), and ~500–600 cm (C-Br) .
- H NMR : Distinct signals include δ 3.7–4.2 ppm (morpholinone CH groups) and δ 7.2–7.8 ppm (aromatic protons from bromophenyl) .
- Elemental Analysis : Confirms C, H, N, Br, and O percentages with <0.5% deviation from theoretical values .
Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine the solid-state structure of this compound?
- Protocol : Crystals are grown via slow evaporation of acetone/THF. Data collection uses Mo-Kα radiation (), and structures are solved using SHELX (direct methods) and refined with SHELXL .
- Software : ORTEP-3 generates thermal ellipsoid plots, while PLATON validates hydrogen-bonding networks and corrects for solvent voids (e.g., SQUEEZE routine) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the biological activity of this compound derivatives?
- Structure-Activity Relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., -Br, -NO) exhibit enhanced antibacterial activity (e.g., compound V3-h in triazine derivatives), while electron-donating groups (e.g., -OCH) improve antifungal properties. Activity correlates with lipophilicity and hydrogen-bonding capacity .
- Experimental Design : Synthesize analogs via stepwise nucleophilic substitution on triazine or morpholinone cores. Assess bioactivity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks or IR absorptions)?
- Troubleshooting :
- NMR : Use -DEPT to distinguish CH, CH, and CH groups. For overlapping aromatic signals, employ 2D techniques (COSY, HSQC) .
- IR : Assign ambiguous peaks via comparison to computed spectra (DFT/B3LYP) or isotopic labeling .
- Case Study : In triazine derivatives, unexpected δ 9.5 ppm signals were attributed to NH protons participating in intramolecular H-bonding, confirmed by variable-temperature NMR .
Q. How do hydrogen-bonding patterns affect the crystallization and stability of this compound?
- Graph Set Analysis : Use Etter’s rules to classify H-bond motifs (e.g., for dimeric rings). The bromophenyl group often forms C-H···Br interactions, while the morpholinone carbonyl engages in N-H···O bonds, stabilizing layered packing .
- Impact : Strong H-bonding networks correlate with higher melting points (>250°C) and lower solubility in polar solvents .
Q. What mechanistic insights explain competing pathways in bromophenyl-substitution reactions?
- Pathway Analysis : In palladium-catalyzed couplings, steric hindrance at the para position favors single substitution. Competing homocoupling can be suppressed using aryl boronic esters instead of acids .
- Kinetics : Monitor reaction progress via NMR to detect intermediates. For example, a Suzuki reaction with 4-bromophenylboronic acid proceeds via oxidative addition to Pd(0), followed by transmetallation .
Properties
IUPAC Name |
4-(4-bromophenyl)morpholin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMBYXUOLCRIIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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